21H,23H-Porphine-2,7,12,18-tetrapropanoic acid, 3,8,13,17-tetramethyl-, dihydrochloride

CAS No.: 68938-73-8

Cat. No.: VC1616682

Molecular Formula: C36H40Cl2N4O8

Molecular Weight: 727.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68938-73-8 |

|---|---|

| Molecular Formula | C36H40Cl2N4O8 |

| Molecular Weight | 727.6 g/mol |

| IUPAC Name | 3-[8,13,18-tris(2-carboxyethyl)-3,7,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride |

| Standard InChI | InChI=1S/C36H38N4O8.2ClH/c1-17-21(5-9-33(41)42)29-14-27-19(3)22(6-10-34(43)44)30(39-27)15-28-20(4)24(8-12-36(47)48)32(40-28)16-31-23(7-11-35(45)46)18(2)26(38-31)13-25(17)37-29;;/h13-16,38,40H,5-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48);2*1H |

| Standard InChI Key | IXBATLQJODMDEH-UHFFFAOYSA-N |

| SMILES | CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)C)CCC(=O)O)C)CCC(=O)O)CCC(=O)O.Cl.Cl |

| Canonical SMILES | CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)C)CCC(=O)O)C)CCC(=O)O)CCC(=O)O.Cl.Cl |

Introduction

Chemical Identity and Classification

Nomenclature and Identification

21H,23H-Porphine-2,7,12,18-tetrapropanoic acid, 3,8,13,17-tetramethyl-, dihydrochloride is a porphyrin derivative with specific structural characteristics that differentiate it from other porphyrin compounds. The compound has several identifiers that facilitate its recognition in scientific literature and chemical databases:

Table 1: Chemical Identifiers of 21H,23H-Porphine-2,7,12,18-tetrapropanoic acid, 3,8,13,17-tetramethyl-, dihydrochloride

| Identifier | Value |

|---|---|

| CAS Registry Number | 68938-73-8 |

| Molecular Formula | C36H40Cl2N4O8 |

| Molecular Weight | 727.6 g/mol |

| IUPAC Name | 3-[8,13,18-tris(2-carboxyethyl)-3,7,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride |

| InChI | InChI=1S/C36H38N4O8.2ClH/c1-17-21(5-9-33(41)42)29-14-27-19(3)22(6-10-34(43)44)30(39-27)15-28-20(4)24(8-12-36(47)48)32(40-28)16-31-23(7-11-35(45)46)18(2)26(38-31)13-25(17)37-29;;/h13-16,38,40H,5-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48);2*1H |

| InChIKey | IXBATLQJODMDEH-UHFFFAOYSA-N |

The compound is a dihydrochloride salt of Coproporphyrin III, which belongs to the broader class of tetrapyrrole macrocycles characterized by a porphyrin ring system .

Structural Features

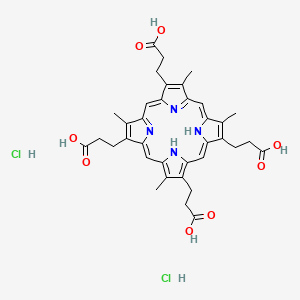

The compound features a porphyrin core with four pyrrole rings interconnected through methine bridges. The distinct structural elements include:

-

Four pyrrole rings forming a macrocyclic structure

-

Four propanoic acid side chains at positions 2, 7, 12, and 18

-

Four methyl groups at positions 3, 8, 13, and 17

-

Two protonated nitrogen atoms with associated chloride counterions

These structural features contribute to its unique chemical and biological properties, distinguishing it from other porphyrin derivatives .

Physical and Chemical Properties

Physical Properties

The physical characteristics of 21H,23H-Porphine-2,7,12,18-tetrapropanoic acid, 3,8,13,17-tetramethyl-, dihydrochloride make it suitable for various analytical and research applications:

Table 2: Physical Properties

| Property | Value | Reference |

|---|---|---|

| Physical State | Solid | |

| Color | Black (parent compound) | |

| Solubility | Slightly soluble in DMSO and methanol (heated) (parent compound) | |

| Storage Conditions | Refrigerated, protected from light |

Chemical Properties

The chemical properties of this compound are primarily influenced by its porphyrin structure and the presence of carboxylic acid groups and protonated nitrogen atoms:

-

The porphyrin core provides a conjugated π-electron system, contributing to its characteristic spectroscopic properties

-

The four propanoic acid side chains impart acidity and potential for salt formation

-

The dihydrochloride salt form enhances stability and potentially modifies solubility properties

-

Potential for metal coordination through the central cavity of the porphyrin ring

The molecule's extended conjugation system facilitates strong light absorption, particularly in the visible region, which is characteristic of porphyrin compounds .

Synthesis and Preparation

Synthetic Approaches

The synthesis of 21H,23H-Porphine-2,7,12,18-tetrapropanoic acid, 3,8,13,17-tetramethyl-, dihydrochloride typically involves multiple steps starting from simpler porphyrin precursors. Various synthetic routes have been reported in the literature:

-

From coproporphyrin III through chemical modifications, followed by formation of a dihydrochloride salt

-

Purification from natural sources such as feces and urine, where coproporphyrins occur naturally, followed by salt formation

-

Total synthesis approaches involving pyrrole condensation reactions, followed by appropriate functionalization and salt formation

Purification Methods

The purification of this compound often employs techniques suitable for porphyrin derivatives:

"It crystallises from pyridine/glacial acetic acid. The dihydrochloride has M 727.7 and at 395nm in water."

The purification process typically involves recrystallization steps that help eliminate impurities and ensure the high purity required for analytical and research applications.

Biological Significance

Role in Biological Systems

Coproporphyrin III and its derivatives play important roles in biological systems:

-

They are intermediates in the biosynthetic pathway of heme, essential for hemoglobin and myoglobin function

-

They serve as components in electron transfer processes in various biological systems

-

Their accumulation can be indicative of certain metabolic disorders, particularly porphyrias

Diagnostic Applications

The compound has significant diagnostic value in several contexts:

Table 3: Diagnostic Applications

Research Applications

Photophysical Studies

The compound has been utilized in various photophysical studies due to its unique spectroscopic properties:

"Synthesis and structural stability of helichrome as an artificial hemeproteins" - Sasaki, Tomikazu, Kaiser, Emil Thomas, Biopolymers (1990)

These studies exploit the compound's extensive π-conjugation system, which enables strong light absorption and potentially useful photochemical reactions.

Nanomaterial Applications

The compound has found applications in nanomaterial research:

"Solid-state photovoltaic thin films using TiO2, organic dyes, and layer-by-layer polyelectrolyte nanocomposites" - Tokuhisa, Hiroaki, Hammond, Paula T., Advanced Functional Materials (2003)

In these applications, the compound's optical properties and ability to interact with light make it useful for developing novel materials with photovoltaic capabilities.

Photodynamic Therapy

Research has explored the potential of this compound and related porphyrins in photodynamic therapy applications:

"Helicobacter pylori accumulates photoactive porphyrins and is killed by visible light" - Hamblin, Michael R.

These studies leverage the compound's ability to generate reactive oxygen species upon light irradiation, which can be utilized for targeted destruction of pathogenic microorganisms or cancerous cells.

Spectroscopic Characteristics

Ultraviolet-Visible (UV-Vis) Spectroscopy

Porphyrin compounds, including 21H,23H-Porphine-2,7,12,18-tetrapropanoic acid, 3,8,13,17-tetramethyl-, dihydrochloride, exhibit characteristic absorption patterns in the UV-visible region:

-

A strong absorption band (Soret band) typically around 395-420 nm

-

Several weaker absorption bands (Q bands) in the 500-650 nm region

These spectroscopic properties make the compound useful for various analytical applications and photophysical studies.

Supramolecular Chemistry

Self-Assembly Behavior

Research has shown that porphyrin derivatives can form supramolecular structures through various non-covalent interactions:

"The solvent driven aggregation of porphyrin derivatives, covalently linked to a L- or D-prolinate enantiomer, results in the stereospecific formation of species featuring remarkable supramolecular chirality, as a consequence of reading and amplification of the stereochemical information stored in the proline-appended group."

While this specific observation was made for different porphyrin derivatives, it illustrates the general potential of porphyrin compounds, including 21H,23H-Porphine-2,7,12,18-tetrapropanoic acid, 3,8,13,17-tetramethyl-, dihydrochloride, to form supramolecular assemblies.

Applications in Material Science

The compound's ability to form ordered structures has implications for material science applications:

"Solid-state photovoltaic thin films using TiO2, organic dyes, and layer-by-layer polyelectrolyte nanocomposites"

These applications leverage the compound's structural properties and its ability to interact with light to develop materials with novel optical and electronic properties.

Analytical Methods for Detection and Quantification

Chromatographic Techniques

Several chromatographic methods can be employed for the detection and quantification of 21H,23H-Porphine-2,7,12,18-tetrapropanoic acid, 3,8,13,17-tetramethyl-, dihydrochloride:

-

High-Performance Liquid Chromatography (HPLC) with fluorescence or UV-Vis detection

-

Ultra-Performance Liquid Chromatography (UPLC) for enhanced sensitivity and resolution

-

Gas Chromatography-Mass Spectrometry (GC-MS) for derivatized forms

Spectroscopic Methods

Various spectroscopic techniques are suitable for the analysis of this compound:

-

UV-Visible Spectroscopy - utilizing the characteristic absorption patterns of porphyrins

-

Fluorescence Spectroscopy - leveraging the fluorescent properties of the porphyrin structure

-

Mass Spectrometry - for accurate mass determination and structural confirmation

Current Research and Future Directions

Recent Advances

Recent research on 21H,23H-Porphine-2,7,12,18-tetrapropanoic acid, 3,8,13,17-tetramethyl-, dihydrochloride and related compounds includes:

-

Development of novel porphyrin derivatives as corrosion inhibitors for stainless steel

-

Exploration of porphyrin derivatives for photodynamic therapy applications

-

Investigation of supramolecular chirality in porphyrin assemblies

Future Research Opportunities

Several promising research directions include:

-

Further exploration of the compound's potential as a biomarker for environmental toxicity

-

Development of more sensitive analytical methods for detection in biological samples

-

Investigation of its potential in photovoltaic and other energy-related applications

-

Exploration of novel therapeutic applications, particularly in photodynamic therapy

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume